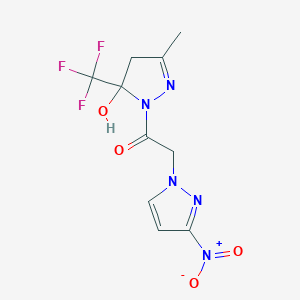![molecular formula C15H13ClF3N3O B279799 N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are used to block the effects of opioids in the body.
作用机制
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide acts as a competitive antagonist at the mu-opioid receptor, blocking the binding of endogenous opioids such as enkephalins and endorphins. By blocking the mu-opioid receptor, this compound inhibits the analgesic and euphoric effects of opioids. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, with minimal activity at other opioid receptors.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. In addition to blocking the analgesic and euphoric effects of opioids, this compound has been shown to increase levels of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH). This compound has also been shown to decrease levels of dopamine in the brain, which is involved in the regulation of reward and motivation.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several advantages for use in lab experiments. The compound is highly selective for the mu-opioid receptor, allowing for the study of specific effects of opioid receptor antagonism. This compound is also commercially available and has been well-characterized in scientific literature. However, this compound has several limitations for use in lab experiments. The compound has a short half-life, requiring frequent dosing in animal studies. This compound also has poor solubility in water, requiring the use of organic solvents for administration.
未来方向
There are several potential future directions for research involving N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. One area of interest is the role of the mu-opioid receptor in addiction and withdrawal. This compound has been shown to block the development of opioid tolerance and withdrawal in animal studies, suggesting a potential role in the treatment of opioid addiction. Another area of interest is the role of the endogenous opioid system in stress and immune function. This compound has been shown to increase levels of stress hormones in animal studies, suggesting a potential role in the regulation of stress and anxiety. Finally, the development of more potent and selective opioid receptor antagonists, such as this compound, may have potential therapeutic applications in the treatment of opioid addiction and other conditions.
合成方法
The synthesis of N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves the reaction of 3-chlorobenzoyl chloride with 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting acid chloride with N-(2-hydroxyethyl)acetamide. The final product is obtained through purification by column chromatography. The synthesis of this compound has been described in detail in scientific literature, and the compound is commercially available for research purposes.
科学研究应用
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has been widely used in scientific research to study the effects of opioid receptor antagonists on the body. The compound has been shown to selectively block the mu-opioid receptor, which is involved in the modulation of pain and reward. This compound has been used in animal studies to investigate the role of the mu-opioid receptor in addiction, tolerance, and withdrawal. This compound has also been used in studies of the endogenous opioid system, which is involved in the regulation of mood, stress, and immune function.
属性
分子式 |
C15H13ClF3N3O |
|---|---|
分子量 |
343.73 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H13ClF3N3O/c16-10-2-1-3-11(6-10)20-14(23)8-22-12(9-4-5-9)7-13(21-22)15(17,18)19/h1-3,6-7,9H,4-5,8H2,(H,20,23) |
InChI 键 |
NQPCBDAKEZWNCW-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F |
规范 SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
![2-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B279721.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279724.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)


![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
